molecular formula C18H20N2O2 B2688681 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole CAS No. 612049-72-6

2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole

Cat. No.: B2688681
CAS No.: 612049-72-6
M. Wt: 296.37
InChI Key: SZBHUEXHIXASTF-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole typically involves the reaction of 2-methoxyphenol with a suitable benzimidazole precursor. One common method includes the use of 2-methoxyphenol and 1-propyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 2-[(2-formylphenoxy)methyl]-1-propylbenzimidazole.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole compounds depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole is not fully understood but is believed to involve interactions with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

    2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole: Lacks the propyl group but shares similar chemical properties.

    2-[(2-Ethoxyphenoxy)methyl]-1-propylbenzimidazole: Contains an ethoxy group instead of a methoxy group, leading to different reactivity.

    2-[(2-Methoxyphenoxy)methyl]-1-methylbenzimidazole: Features a methyl group instead of a propyl group, affecting its biological activity.

Uniqueness: 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy and propyl groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBHUEXHIXASTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326367
Record name 2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612049-72-6
Record name 2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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